

Desthiobiotin structure and chemical properties

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Compound of Interest

Compound Name: *Desthiobiotin*

Cat. No.: *B1147357*

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An In-depth Technical Guide to the Structure and Chemical Properties of **Desthiobiotin**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desthiobiotin, a sulfur-free analog of biotin (Vitamin H), has emerged as a pivotal tool in biotechnology and drug discovery, primarily due to its unique binding characteristics with streptavidin and its derivatives.^[1] Unlike the nearly irreversible interaction between biotin and streptavidin, **desthiobiotin** offers a strong yet reversible binding, permitting the gentle elution of tagged biomolecules under physiological conditions.^[2] This technical guide provides a comprehensive exploration of the core structure and chemical properties of **desthiobiotin**. It delves into the molecular intricacies that govern its functionality, compares its binding kinetics with biotin, outlines its synthesis, and details its practical applications, particularly in affinity chromatography. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages of **desthiobiotin** in their experimental workflows.

Introduction: The Advent of a Reversible Affinity Tag

The streptavidin-biotin interaction is one of the most robust non-covalent bonds known in nature, with an exceptionally low dissociation constant (Kd) in the femtomolar range.^{[1][3]} This high-affinity interaction has been a cornerstone for numerous biotechnological applications, including immunoassays, affinity chromatography, and cellular imaging.^[3] However, the quasi-irreversible nature of this bond presents a significant challenge when the recovery of the captured molecule in its native, functional state is desired.^[1] Harsh, denaturing conditions are

often required to disrupt the biotin-streptavidin complex, which can compromise the integrity of the purified biomolecules.[2]

To address this limitation, **desthiobiotin** was introduced as a compelling alternative.[4] As a structural analog of biotin lacking the sulfur atom in its thiophene ring, **desthiobiotin** exhibits a significantly weaker, yet still robust, binding affinity for streptavidin.[1][5] This reduced affinity is the key to its utility, enabling the competitive elution of **desthiobiotin**-tagged molecules under mild conditions, typically with an excess of free biotin.[1][2] This "soft-release" mechanism preserves the biological activity of the eluted molecules, making **desthiobiotin** an invaluable tool for applications such as the purification of protein complexes for downstream functional and structural analyses.[2]

Molecular Structure and Chemical Properties

A thorough understanding of the molecular structure and chemical properties of **desthiobiotin** is fundamental to its effective application.

Chemical Structure

Desthiobiotin, chemically known as (4R,5S)-5-methyl-2-oxo-4-imidazolidinehexanoic acid, is a monocarboxylic acid and a member of the urea and imidazolidinone families.[6][7] Its structure is characterized by a valeric acid side chain attached to an imidazolidinone ring. The key distinction from biotin is the absence of the sulfur atom, which is replaced by two hydrogen atoms in the tetrahydrothiophene ring structure of biotin.[1]

Diagram: Structural Comparison of **Desthiobiotin** and Biotin

Structural Comparison: Desthiobiotin vs. Biotin

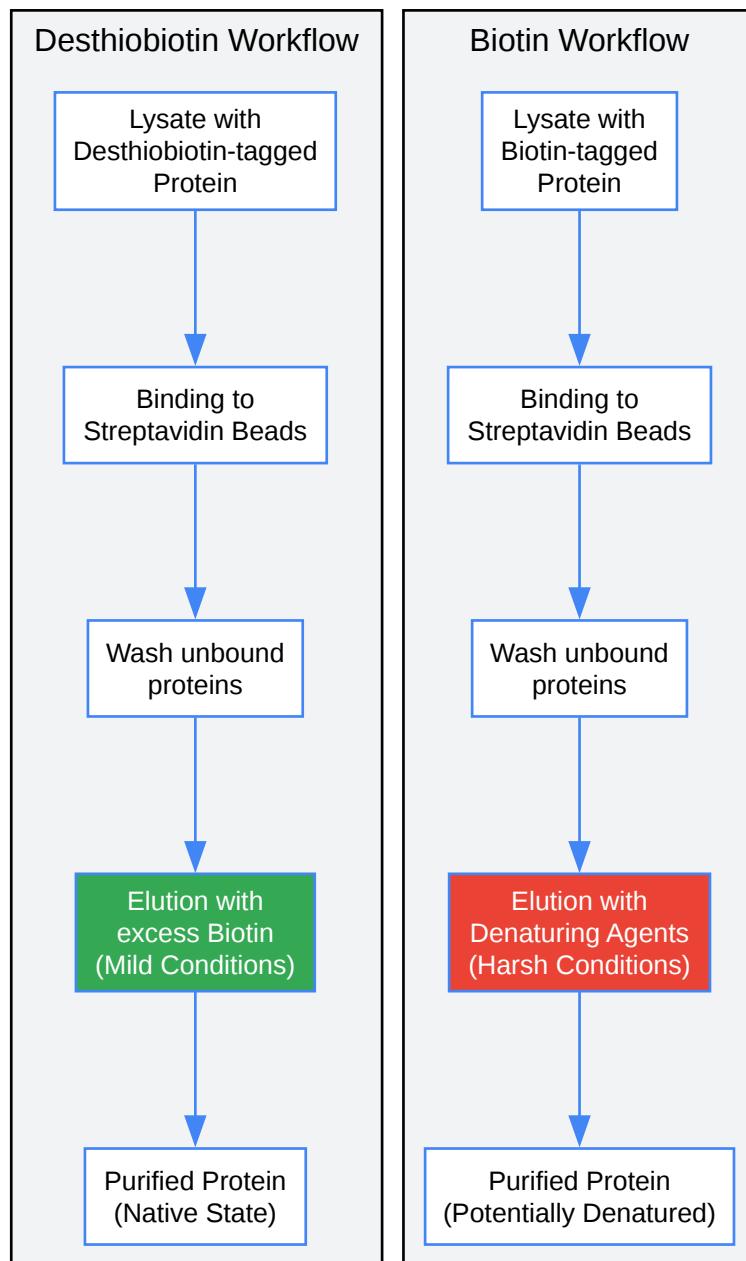
Key Difference:
Absence of Sulfur Atom

d_struct  b_struct

C10H18N2O3

C10H16N2O3S

Affinity Purification: Desthiobiotin vs. Biotin

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